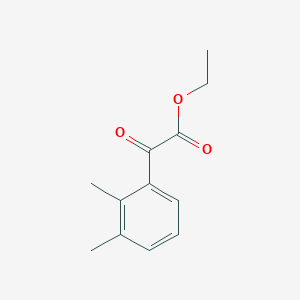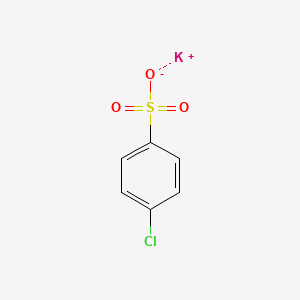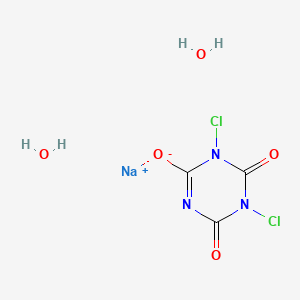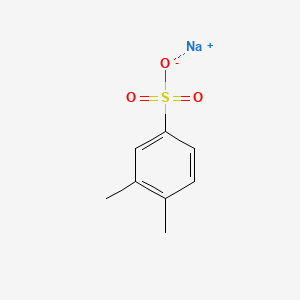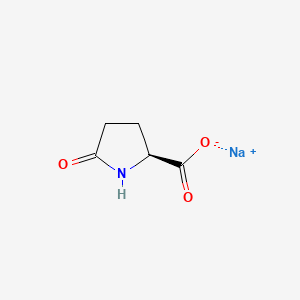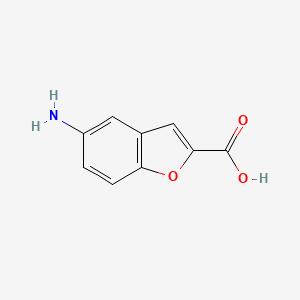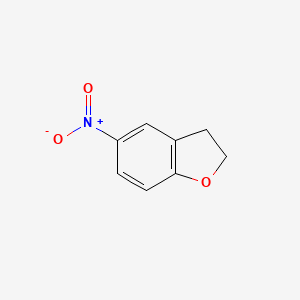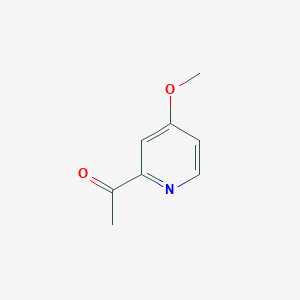
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate
Descripción general
Descripción
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a carbonyl group (C=O), and a tert-butyl group (C(CH3)3) attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Based on similar compounds, “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” is likely to be a solid under room temperature, with a melting point in the range of 82°C to 87°C . The compound is likely to be white to pale yellow in color .Aplicaciones Científicas De Investigación
It’s important to note that the use of this compound can vary greatly depending on the field of study and the specific research goals. In general, compounds like this one can be used in the synthesis of other complex molecules, in pharmaceutical research, or in the development of new materials.
Chemical Synthesis
This compound is likely used as an intermediate in the synthesis of other complex molecules . Its specific structure suggests it could be used in the creation of a variety of organic compounds.
Pharmaceutical Research
Similar compounds, such as “tert-butyl 4-(phenylamino)piperidine-1-carboxylate”, are used as intermediates in the manufacture of fentanyl and various related derivatives . It’s possible that “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” could have similar applications.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQTNVNMALRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

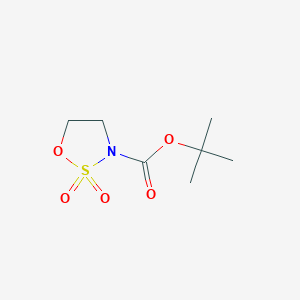
![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
